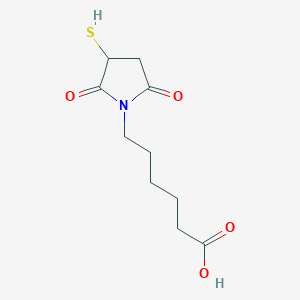
6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-YL)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid is a heterocyclic compound with the molecular formula C10H15NO4S It is characterized by a pyrrolidine ring substituted with a sulfanyl group and a hexanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid typically involves the reaction of hexanoic acid derivatives with pyrrolidine-based intermediates. One common method includes the use of 6-bromohexanoic acid, which undergoes nucleophilic substitution with a pyrrolidine derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form hydroxyl groups.
Substitution: The hexanoic acid chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce hydroxyl derivatives.
Applications De Recherche Scientifique
6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The pyrrolidine ring may also interact with various receptors or enzymes, modulating their activity and affecting biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Azido-hexanoic acid: This compound has a similar hexanoic acid chain but features an azido group instead of a pyrrolidine ring.
6-Bromohexanoic acid: Another similar compound with a bromo substituent on the hexanoic acid chain.
Uniqueness
6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid is unique due to the presence of both a sulfanyl group and a pyrrolidine ring, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
141969-45-1 |
|---|---|
Formule moléculaire |
C10H15NO4S |
Poids moléculaire |
245.30 g/mol |
Nom IUPAC |
6-(2,5-dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid |
InChI |
InChI=1S/C10H15NO4S/c12-8-6-7(16)10(15)11(8)5-3-1-2-4-9(13)14/h7,16H,1-6H2,(H,13,14) |
Clé InChI |
WCUXBNLBBGRJCW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)CCCCCC(=O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


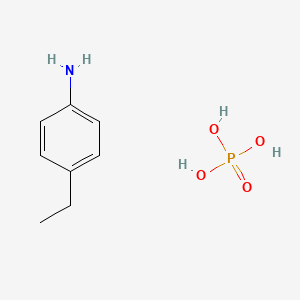
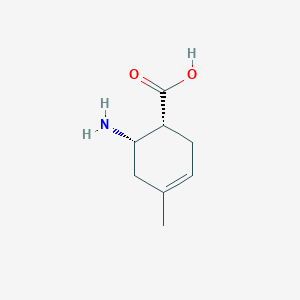

![1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B12537240.png)
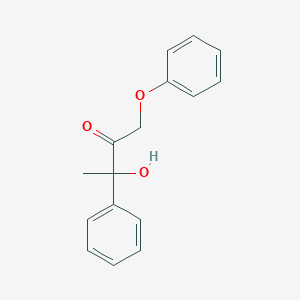

![2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene](/img/structure/B12537253.png)
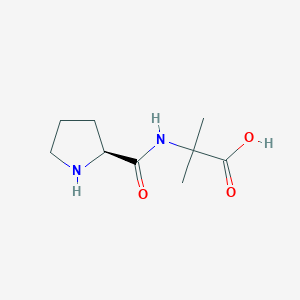
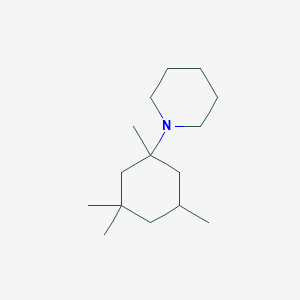
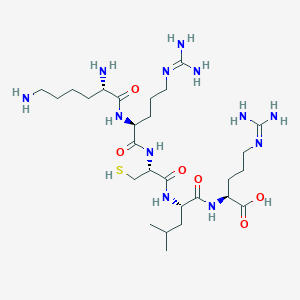
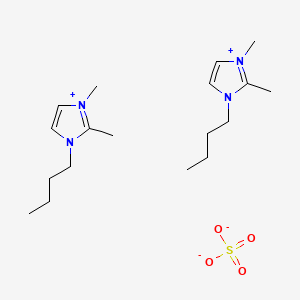

![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)
